molecular formula C15H25NO4 B13545513 1-(Tert-butoxycarbonyl)-4-cyclopentylpyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-4-cyclopentylpyrrolidine-2-carboxylic acid

Cat. No.: B13545513
M. Wt: 283.36 g/mol
InChI Key: ASGPFLBLPRZUIJ-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the protection of amine groups in peptide synthesis.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclopentyl group. This structural feature can impart different reactivity and stability compared to other BOC-protected compounds, making it valuable in specialized synthetic applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(8-12(16)13(17)18)10-6-4-5-7-10/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

ASGPFLBLPRZUIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCC2

Origin of Product

United States

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